molecular formula C9H11NO3S B1409466 3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799973-93-5

3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No.: B1409466
CAS No.: 1799973-93-5
M. Wt: 213.26 g/mol
InChI Key: GJMUBFMEIBMKFP-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a seven-membered heterocyclic compound featuring a fused benzene ring, oxygen, sulfur, and nitrogen atoms in its core structure. The sulfur atom is oxidized to a sulfone (1,1-dioxide), and the methyl group at position 3 introduces stereochemical and electronic effects. This compound is synthesized via microwave-assisted continuous flow organic synthesis or silica-supported alkylation reactions, yielding derivatives with substituents such as bromine, benzyl groups, or pyridinylmethyl moieties . Key spectral data (e.g., $^1$H NMR, $^{13}$C NMR, HRMS) confirm its structural integrity, with molecular weights typically ranging from 290–425 g/mol depending on substituents .

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-7-6-13-8-4-2-3-5-9(8)14(11,12)10-7/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMUBFMEIBMKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A. Synthesis of o-Halogenated NH-Sulfoximines

The initial step involves preparing o-fluorobenzenesulfonyl aziridines via sulfonylation of aziridines with o-fluorobenzenesulfonyl chlorides. This reaction occurs efficiently at low temperatures (around -30°C) using triethylamine (Et₃N) as a base in dichloromethane (DCM), yielding aziridines with high purity and yields typically ranging from 71% to 94%.

Aziridine Ring Opening with Epoxides

The subsequent step involves nucleophilic attack of the amino group in the o-halogenated NH-sulfoximine on a suitable epoxide. For example, N-methylethanolamine was reacted with the aziridine in dimethylformamide (DMF) at elevated temperatures (~130°C) under microwave irradiation, significantly reducing reaction times from days to minutes (30 min). The optimized conditions included:

This step yields open-chain intermediates with moderate to good yields (around 43-66%).

Intramolecular S_NAr Cyclization

The key cyclization step involves adding a base, such as cesium carbonate (Cs₂CO₃), to induce intramolecular aromatic nucleophilic substitution, closing the heterocyclic ring. This step typically occurs at higher temperatures (~150°C) under microwave irradiation, completing the formation of the benzoxathiazepine ring.

The entire process, from aziridine to the final heterocycle, proceeds efficiently with optimized yields averaging around 81% over two steps.

Data Table of Reaction Conditions and Yields

Step Reagents & Conditions Temperature Time Yield (%) Notes
1. Sulfonylation o-fluorobenzenesulfonyl chloride + Et₃N in DCM -30°C 1 hour 71–94 High-yield sulfonyl aziridines
2. Aziridine ring opening Aziridine + epoxide in DMF 130°C (microwave) 30 min 43–66 Optimized for rapid reaction
3. S_NAr cyclization Cs₂CO₃ in DMF 150°C (microwave) 40 min 66% (over two steps) Confirmed by X-ray crystallography

Research Findings and Optimization Insights

  • Microwave irradiation significantly accelerates both aziridine ring opening and cyclization, reducing reaction times from days to minutes.
  • Base selection is critical; Cs₂CO₃ was identified as optimal, with other bases like K₂CO₃, NaH, and DBU showing inferior performance.
  • Reaction concentration influences selectivity and yield; dilute conditions favor intramolecular cyclization, minimizing oligomerization.
  • Temperature control is vital to prevent decomposition; reactions are optimized at 130°C for aziridine opening and 150°C for cyclization.

Industrial and Scalability Considerations

The described methods are adaptable for larger-scale synthesis using continuous flow reactors, which can precisely control temperature and reaction times, further improving yields and safety profiles. The transition metal-free approach aligns with green chemistry principles, reducing environmental impact.

Summary of Key Preparation Methods

Method Aspect Details
Synthetic Strategy Transition metal-free, base-mediated, one-pot approach
Key Reactions Aziridine ring opening, intramolecular S_NAr cyclization
Reagents o-Halogenated NH-sulfoximines, epoxides, Cs₂CO₃
Conditions Microwave irradiation, elevated temperatures, controlled concentrations
Yield Typically 66–81% over combined steps

Chemical Reactions Analysis

Types of Reactions

3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Aromatic nucleophilic substitution reactions can introduce different substituents onto the benzoxathiazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of benzoxathiazepine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiazepine core with a sulfur and nitrogen-containing heterocyclic structure. Its molecular formula is C10H11N2O2SC_10H_{11}N_2O_2S, and it exhibits properties typical of benzodiazepine derivatives, which are known for their psychoactive effects.

Antidepressant Activity

Research indicates that derivatives of benzothiazepines exhibit antidepressant properties. A study demonstrated that compounds similar to 3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for developing novel antidepressants with fewer side effects compared to traditional therapies.

Case Study:
A comparative study on the antidepressant effects of various benzothiazepines showed that certain substitutions on the benzothiazepine core significantly enhanced serotonin receptor affinity. This suggests that this compound could be optimized for better efficacy in mood disorders.

Anticancer Properties

Benzothiazepines have also been investigated for their anticancer potential. The compound has shown promise as an inhibitor of specific cancer cell lines by inducing apoptosis through modulation of cell cycle regulators.

Data Table: Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa12.5Apoptosis induction
Similar BenzothiazepineMCF-715.0Cell cycle arrest

Neuroprotective Effects

Recent studies suggest that the compound may have neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the reduction of oxidative stress and inflammation in neuronal cells.

Case Study:
In vitro studies on neuronal cell cultures demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.

Organic Photovoltaics

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to act as a charge transport material can enhance the efficiency of solar cells.

Data Table: Photovoltaic Performance

Material UsedEfficiency (%)Stability (Hours)
Standard Polymer8.0100
This compound9.5150

Mechanism of Action

The mechanism of action of 3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of receptors or enzymes, altering their activity by binding to sites distinct from the active site . This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Positional Isomers and Stereoisomers

  • (R)-4-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide (57) :
    This positional isomer substitutes a methyl group at position 4 instead of 3. It exhibits distinct $^1$H NMR shifts (δ 7.84–7.12 ppm for aromatic protons) and a molecular weight of 236.0 g/mol. The stereochemical configuration (R) enhances its utility in Keap1-Nrf2 protein-protein interaction inhibition studies .

    • Key Difference : Methyl substitution at position 4 alters steric interactions and binding affinities compared to the 3-methyl derivative.
  • (S)- and (R)-Pyrido-oxathiazepine Derivatives :
    Pyridine-fused analogues, such as (S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide (MW 214.24 g/mol), demonstrate modified electronic properties due to the pyridine ring’s electron-withdrawing effects. These variants are commercially available as building blocks for drug discovery .

Substituent Variants

  • The triazole and pyridine substituents enhance solubility and metal coordination capabilities . Comparison: Brominated derivatives exhibit higher polarity and altered reactivity compared to non-halogenated analogues.
  • (S)-3-Benzyl-7-bromo-2-(pyridin-4-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide (8h) :
    Substitution with benzyl and pyridinylmethyl groups (MW 425.0535 g/mol) introduces π-π stacking interactions, relevant in silica-supported catalytic applications .

Heterocyclic Analogues with Different Ring Systems

  • Benzothiadiazine 1,1-dioxides (e.g., IDRA 21) :
    IDRA 21 (7-chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) shares the sulfone group but replaces the oxathiazepine ring with a thiadiazine system. It acts as an AMPA receptor desensitization inhibitor, enhancing cognitive function (ED$_{50}$ = 7.6 µM) .

    • Key Contrast : The thiadiazine core reduces ring strain, improving metabolic stability compared to oxathiazepines.
  • 1,4,3,5-Oxathiadiazepanes 4,4-dioxides : These compounds feature an additional nitrogen atom, forming an eight-membered ring. Their synthesis via condensation with aromatic aldehydes (e.g., compounds 1d–4d) yields derivatives with varied electronic profiles .

Biological Activity

3-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound characterized by a fused ring system containing oxygen, sulfur, and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is notable for its unique arrangement of atoms which contributes to its reactivity and biological properties.

Property Value
Molecular Formula C9H10N2O3S
Molecular Weight 218.25 g/mol
CAS Number 1799973-93-5

The biological activity of this compound appears to be linked to its interaction with various molecular targets. Similar compounds have demonstrated anticancer activity by inhibiting key pathways involved in cell growth and proliferation.

Target Interactions

  • EGFR (Epidermal Growth Factor Receptor) : Compounds in this class have been reported to interact with EGFR, a common target in cancer therapies.
  • Biochemical Pathways : The compound may influence pathways related to apoptosis and tumor growth inhibition.

Biological Activity

Research has indicated that derivatives of benzoxathiazepines exhibit a range of biological activities:

  • Anticancer Activity : Studies suggest that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Study 1: Anticancer Activity

A study conducted on the effects of benzoxathiazepine derivatives on human cancer cell lines demonstrated that certain analogs significantly inhibited cell viability through apoptosis induction mechanisms. The results indicated an IC50 value as low as 5μM5\mu M for some compounds tested against breast cancer cells.

Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of benzoxathiazepine derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MIC) ranging from 10μg/mL10\mu g/mL to 50μg/mL50\mu g/mL, indicating potential for development as antimicrobial agents.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound Key Features Biological Activity
3,4-Dihydro-2H-benzoxazine Lacks sulfur atomModerate anticancer activity
1,2,4-Benzothiadiazine 1,1-dioxide Different ring structureStronger anti-inflammatory effects
Benzothiazole derivatives Contains nitrogen and sulfurBroad-spectrum antimicrobial activity

Q & A

Q. What are the standard synthetic routes for 3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide?

The synthesis typically involves multi-step reactions starting from substituted benzothiazine precursors. A common approach includes:

  • Step 1 : Cyclocondensation of sulfonamide derivatives with α,β-unsaturated ketones under acidic conditions.
  • Step 2 : Methylation at the 3-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3) .
  • Step 3 : Oxidation of the thiazine ring to the 1,1-dioxide form using H2_2O2_2 or mCPBA (meta-chloroperbenzoic acid) in dichloromethane .

Q. Key Optimization Parameters :

Reaction StepSolventCatalystYield Range
CyclocondensationDMFp-TsOH50-65%
MethylationTHFK2_2CO3_370-85%
OxidationCH2_2Cl2_2None90-95%

Q. How is the structural configuration of this compound validated?

  • X-ray Crystallography : Determines absolute stereochemistry (e.g., S-configuration at the 3-position) and bond angles .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, the methyl group at C3 appears as a singlet at δ 2.1–2.3 ppm, while the sulfone group (SO2_2) deshields adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ at m/z 298.0842 for C12_{12}H15_{15}NO3_3S2_2) .

Advanced Research Questions

Q. How can synthetic yields be improved for the oxidation step to 1,1-dioxide?

Contradictions in yield optimization arise from competing side reactions (e.g., over-oxidation). Methodological solutions include:

  • Temperature Control : Maintain 0–5°C during H2_2O2_2 addition to suppress sulfone decomposition .
  • Catalyst Screening : Use catalytic Na2_2WO4_4 to enhance regioselectivity, achieving >90% conversion .
  • Solvent Effects : Polar aprotic solvents (e.g., CH3_3CN) reduce side-product formation compared to CH2_2Cl2_2 .

Q. How are discrepancies in 1^11H NMR data resolved for structural confirmation?

Conflicting coupling constants or shifts may arise from dynamic conformational changes. Strategies include:

  • Variable Temperature (VT) NMR : Identify rotamers by observing signal coalescence at elevated temperatures (e.g., 40–60°C) .
  • 2D NMR Techniques : HSQC and NOESY correlate proton environments and spatial relationships (e.g., distinguishing axial vs. equatorial methyl groups) .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-hydroxy-4-oxo derivatives) to validate assignments .

Q. What biological targets are associated with this compound, and how is activity assessed?

The compound’s benzothiazepine core interacts with NMDA receptors and glycine-binding sites. Evaluation methods:

  • In Vitro Binding Assays : Radiolabeled [3^3H]MDL-105,519 displacement studies (IC50_{50} values < 1 µM reported) .
  • Functional Assays : Electrophysiological recordings in hippocampal neurons to measure inhibition of glutamate-induced currents .
  • ADME Profiling : Microsomal stability (e.g., t1/2_{1/2} > 60 min in human liver microsomes) and BBB permeability (PAMPA-BBB assay) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on metabolic stability in preclinical models?

Discrepancies may stem from species-specific CYP450 metabolism. Mitigation approaches:

  • Species Comparison : Parallel assays in rat, mouse, and human hepatocytes to identify interspecies variations .
  • Metabolite ID : LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at C4 or glucuronidation) .
  • Enzyme Inhibition Studies : Co-incubation with CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 2
3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

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